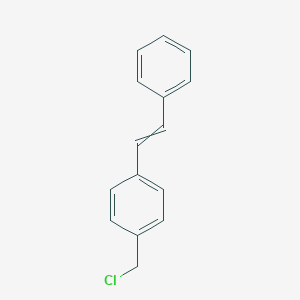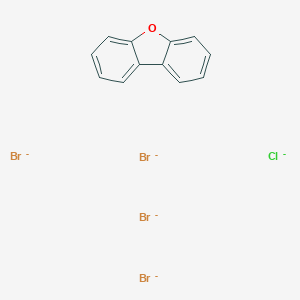
4-CHLOROMETHYLSTILBENE
概要
説明
1-(Chloromethyl)-4-(2-phenylethenyl)benzene is an organic compound with the molecular formula C15H13Cl It is a derivative of benzene, where a chloromethyl group and a phenylethenyl group are attached to the benzene ring
準備方法
The synthesis of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene can be achieved through several routes. One common method involves the reaction of 4-(2-phenylethenyl)benzyl alcohol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis. For example, the use of a palladium catalyst in the presence of a suitable ligand can facilitate the chloromethylation of 4-(2-phenylethenyl)benzene under milder conditions.
化学反応の分析
1-(Chloromethyl)-4-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The phenylethenyl group can undergo oxidation to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The phenylethenyl group can be reduced to form the corresponding alkane using hydrogenation catalysts.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major products formed from these reactions include substituted benzyl derivatives, epoxides, diols, and alkanes.
科学的研究の応用
1-(Chloromethyl)-4-(2-phenylethenyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study the interactions of chloromethyl and phenylethenyl groups with biological molecules.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The phenylethenyl group can participate in π-π interactions and other non-covalent interactions with biological targets, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar compounds to 1-(Chloromethyl)-4-(2-phenylethenyl)benzene include:
1-(Chloromethyl)-4-(2-phenylethyl)benzene: This compound has a phenylethyl group instead of a phenylethenyl group, which affects its reactivity and applications.
1-(Bromomethyl)-4-(2-phenylethenyl)benzene: The bromomethyl group is more reactive than the chloromethyl group, leading to different reaction conditions and products.
1-(Chloromethyl)-4-(2-phenylethenyl)benzene derivatives: Various derivatives with different substituents on the benzene ring can exhibit unique properties and applications.
The uniqueness of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in different fields.
特性
IUPAC Name |
1-(chloromethyl)-4-(2-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)



![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)



